5-Hydroxytryptophol

概要

説明

5-ヒドロキシトリプトフォールは、セロトニンの代謝産物である天然に存在する化合物です。主にグルクロン酸抱合体としてヒト尿中に排泄されます。 この化合物はさまざまな生物学的プロセスにおいて重要であり、ヒトの体における重要な神経伝達物質であるセロトニンの代謝における役割について研究されてきました .

2. 製法

合成経路と反応条件

5-ヒドロキシトリプトフォールの合成は、一般的にトリプトフォールの水酸化を伴います。一般的な方法の1つは、トリプトフォールのインドール環の5位にヒドロキシル基を導入するために、特定の酵素または化学触媒を使用することです。反応条件は、分子の他の部分を影響を与えることなく、選択的な水酸化を保証するために、制御された温度とpHレベルを必要とする場合が多いです。

工業的生産方法

5-ヒドロキシトリプトフォールの工業的生産には、発酵プロセスを通じて化合物を生産できる遺伝子組み換え微生物の使用など、バイオテクノロジー的手法が含まれる場合があります。これらの方法は、その効率性と制御された条件下で大量の化合物を生産できる能力のために有利です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxytryptophol typically involves the hydroxylation of tryptophol. One common method includes the use of specific enzymes or chemical catalysts to introduce a hydroxyl group at the 5-position of the indole ring of tryptophol. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation without affecting other parts of the molecule.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound under controlled conditions.

化学反応の分析

反応の種類

5-ヒドロキシトリプトフォールは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、5-ヒドロキシトリプトフォールを5-ヒドロキシインドール-3-アセトアルデヒドに変換できます。

還元: トリプトフォールを形成するために還元できます。

置換: 特定の条件下では、ヒドロキシル基を他の官能基と置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH₄)などの還元剤がしばしば使用されます。

置換: ハロゲンやアルキル化剤など、さまざまな試薬を使用して、新しい官能基を導入できます。

主な生成物

酸化: 5-ヒドロキシインドール-3-アセトアルデヒド。

還元: トリプトフォール。

置換: 試薬に応じて、生成物には5-ヒドロキシトリプトフォールのハロゲン化またはアルキル化誘導体を含む場合があります。

4. 科学研究への応用

5-ヒドロキシトリプトフォールは、科学研究において数多くの用途があります。

化学: さまざまなインドール誘導体の合成における前駆体として使用されます。

生物学: セロトニン代謝のバイオマーカーとして役立ち、神経伝達物質調節の文脈で研究されています。

医学: セロトニン症候群や睡眠障害などの特定の医学的状態の診断とモニタリングにおける潜在的な役割が研究されています。

産業: 医薬品の製造および新規薬剤の開発における研究ツールとして使用されます。

科学的研究の応用

Neuropsychiatric Disorders

Role in Depression and Anxiety Treatment:

5-Hydroxytryptophol is recognized for its potential as a therapeutic agent in treating depression and anxiety disorders. As a serotonin metabolite, it is involved in serotonergic signaling, which is crucial for mood regulation. Clinical trials have shown that supplementation with 5-hydroxytryptophan (5-HTP), the precursor to 5-HTOL, can lead to improved mood and reduced symptoms of depression. A systematic review indicated a significant antidepressant effect of 5-HTP, suggesting that increasing serotonin levels may alleviate depressive symptoms .

Impact on Sleep Quality:

Recent studies have demonstrated that 5-HTP supplementation can enhance sleep quality, particularly in older adults with poor sleep patterns. A clinical trial conducted at the National University of Singapore found that 5-HTP improved sleep quality by modulating gut microbiota composition, linking gastrointestinal health with sleep regulation .

Gut-Brain Axis

Modulation of Gut Microbiota:

Research indicates that this compound plays a role in the gut-brain axis, influencing both gut microbiota and neuropsychiatric health. A study on mice revealed that oral administration of 5-HTP restored gut microbiota dysbiosis associated with depression-like behaviors. This suggests that 5-HTOL may have therapeutic implications for conditions like irritable bowel syndrome and other gastrointestinal disorders linked to mental health .

Inflammatory Bowel Disease

Fatigue Management:

A randomized controlled trial assessed the effects of 5-HTP on fatigue in patients with quiescent Inflammatory Bowel Disease (IBD). Although the study did not find significant differences in fatigue reduction between the treatment and placebo groups, it highlighted the potential for further exploration of serotonin precursors in managing fatigue associated with chronic inflammatory conditions .

Forensic Applications

Biomarker for Alcohol Consumption:

this compound serves as a sensitive biomarker for recent alcohol intake. Elevated levels of urinary 5-HTOL can indicate acute alcohol consumption due to its metabolic response following ethanol ingestion. This application is particularly useful in forensic toxicology for determining recent alcohol use in postmortem analyses . The ratio of 5-HTOL to other metabolites like 5-hydroxyindoleacetic acid enhances the reliability of this biomarker by accounting for urine dilution effects .

Data Summary Table

作用機序

5-ヒドロキシトリプトフォールの作用機序には、セロトニンの代謝産物としての役割が含まれます。セロトニンの酵素的分解によって生成され、セロトニン受容体やその他の分子標的に作用することによって、さまざまな生理学的プロセスに影響を与える可能性があります。関連する経路には、セロトニン代謝経路が含まれ、そこでセロトニンからモノアミンオキシダーゼとアルデヒドデヒドロゲナーゼの作用によって形成されます。

6. 類似の化合物との比較

類似の化合物

セロトニン: 気分調節やその他の生理学的機能に関与する、5-ヒドロキシトリプトフォールの前駆体。

トリプトフォール: 5-ヒドロキシトリプトフォールを形成するために水酸化できる関連化合物。

5-ヒドロキシインドール酢酸: セロトニンの別の代謝産物であり、セロトニン活性のバイオマーカーとして頻繁に使用されます。

独自性

5-ヒドロキシトリプトフォールは、セロトニン代謝における特定の役割と尿中の排泄パターンにより、独特です。 セロトニンは神経伝達物質として直接作用するのに対し、5-ヒドロキシトリプトフォールは代謝副産物として機能し、体におけるセロトニンとその関連経路の処理に関する洞察を提供します .

類似化合物との比較

Similar Compounds

Serotonin: The precursor to 5-Hydroxytryptophol, involved in mood regulation and other physiological functions.

Tryptophol: A related compound that can be hydroxylated to form this compound.

5-Hydroxyindoleacetic acid: Another metabolite of serotonin, often used as a biomarker for serotonin activity.

Uniqueness

This compound is unique due to its specific role in serotonin metabolism and its excretion pattern in urine. Unlike serotonin, which acts directly as a neurotransmitter, this compound serves as a metabolic byproduct, providing insights into the body’s handling of serotonin and its related pathways .

生物活性

5-Hydroxytryptophol (5-HTOL) is a metabolite of serotonin that has garnered attention for its biological activity, particularly in relation to neurological and psychiatric disorders. This article explores the compound's biosynthesis, physiological effects, and clinical implications based on diverse research findings.

Biosynthesis of this compound

5-HTOL is primarily derived from serotonin through enzymatic processes involving monoamine oxidase (MAO). The conversion of serotonin to 5-HTOL occurs via oxidative deamination, which is influenced by various factors including the presence of alcohol. Ethanol consumption has been shown to alter serotonin metabolism, leading to increased levels of 5-HTOL in the cerebrospinal fluid and urine of alcoholics . The biosynthetic pathway can be summarized as follows:

Physiological Effects

1. Neurotransmission and Mood Regulation

5-HTOL's role as a serotonin metabolite suggests its involvement in mood regulation. Clinical studies indicate that it may serve as a marker for serotonergic activity, especially in the context of depression and anxiety disorders. A systematic review highlighted that 5-hydroxytryptophan (5-HTP), a precursor to both serotonin and 5-HTOL, has antidepressant effects, with a remission rate of approximately 65% in depressed patients .

2. Alcohol Consumption

Research indicates that elevated levels of 5-HTOL in urine can reliably indicate recent alcohol intake. This relationship underscores the compound's potential as a biochemical marker in forensic science and clinical settings . The mechanism involves an alcohol-induced shift in serotonin metabolism, leading to increased production of 5-HTOL .

3. Potential Therapeutic Applications

There is emerging evidence supporting the therapeutic potential of 5-HTOL in treating conditions such as obsessive-compulsive disorder (OCD) and cerebellar ataxia. In one study, long-term administration of 5-HTP (which converts to both serotonin and subsequently to 5-HTOL) showed significant improvements in ataxia symptoms among patients .

Case Study 1: Depression Treatment

A meta-analysis involving thirteen studies found that patients treated with 5-HTP experienced significant improvements in depressive symptoms compared to placebo groups. The analysis reported a large effect size (Hedges’ g = 1.11), indicating substantial clinical relevance .

Case Study 2: Alcoholism Marker

In a study examining the relationship between alcohol intake and serotonin metabolism, researchers found that individuals consuming alcohol exhibited markedly higher urinary levels of 5-HTOL compared to non-drinkers. This finding supports the use of 5-HTOL as a sensitive marker for acute alcohol consumption .

Research Findings

特性

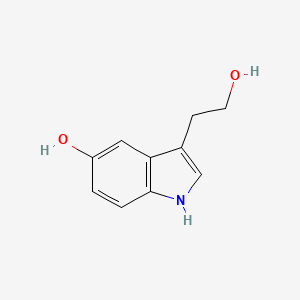

IUPAC Name |

3-(2-hydroxyethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQROHCSYOGBQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165505 | |

| Record name | Hydroxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-02-9 | |

| Record name | 5-Hydroxytryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptophol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52MNE52QA1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。